Cdk2-IN-24
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Overview
Description
Cdk2-IN-24 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-24 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of pyrazolo[3,4-d]pyrimidinone derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. For example, the synthesis may involve the reaction of substituted pyrazoles with appropriate aldehydes or ketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
Cdk2-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of CDK2 inhibition on cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those resistant to other CDK inhibitors.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays for drug discovery
Mechanism of Action
Cdk2-IN-24 exerts its effects by selectively inhibiting the activity of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S transition, ultimately resulting in the suppression of cancer cell proliferation. The molecular targets and pathways involved include the retinoblastoma protein (RB) and E2F transcription factors .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another CDK2 inhibitor with a similar mechanism of action.
INX-315: A selective CDK2 inhibitor with high potency and specificity.
Pyrazolo[3,4-d]pyrimidinone derivatives: A class of compounds structurally related to Cdk2-IN-24
Uniqueness
This compound is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in overcoming resistance to other CDK inhibitors, making it a valuable candidate for cancer therapy .
Properties
Molecular Formula |
C11H8N4O6 |
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Molecular Weight |
292.20 g/mol |
IUPAC Name |
(8bS)-2-(methylamino)-1,7-dinitrofuro[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C11H8N4O6/c1-12-9-8(15(19)20)11(16)6-4-5(14(17)18)2-3-7(6)13-10(11)21-9/h2-4,12,16H,1H3/t11-/m0/s1 |
InChI Key |
RQUHPOJTUFGBEM-NSHDSACASA-N |
Isomeric SMILES |
CNC1=C([C@]2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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